N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]cyclopropanecarboxamide
Description
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]cyclopropanecarboxamide is a synthetic organic compound featuring a 2,3-dihydrobenzofuran core substituted at the 5-position with a hydroxyethyl group linked to a cyclopropanecarboxamide moiety. The hydroxyethyl linker contributes to solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-12(8-15-14(17)9-1-2-9)10-3-4-13-11(7-10)5-6-18-13/h3-4,7,9,12,16H,1-2,5-6,8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRDLJNEJLRXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=CC3=C(C=C2)OCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where a suitable nucleophile attacks an electrophilic carbon atom.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety, which can be achieved through an amidation reaction using cyclopropanecarboxylic acid and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The benzofuran ring can be reduced to form a dihydrobenzofuran derivative.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-cancer and anti-viral agents.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, leading to the modulation of biological processes. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, while the cyclopropanecarboxamide moiety may contribute to its stability and binding affinity.
Comparison with Similar Compounds
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(4-methanesulfonylphenyl)propanamide (CAS 2034416-21-0)
- Structure : Replaces the cyclopropanecarboxamide with a 3-(4-methanesulfonylphenyl)propanamide group.
- Molecular Formula: C20H23NO5S (vs. C14H17NO3 for the target compound, assuming cyclopropanecarboxamide substitution).
- The sulfonyl group may also improve water solubility .
1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine
- Structure : Features an amine group instead of the hydroxyethyl-amide linker.
- Key Differences : The absence of the amide moiety reduces hydrogen-bonding capacity but increases lipophilicity, which may improve blood-brain barrier penetration. Such amine derivatives are often precursors for psychoactive compounds or enzyme inhibitors .
N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide
- Structure : Substitutes the benzofuran core with a thiazole ring and incorporates a tetramethylcyclopropane group.
- Key Differences : The thiazole heterocycle offers distinct electronic properties, and the tetramethylcyclopropane enhances steric bulk, which could influence receptor selectivity. This compound exemplifies the versatility of cyclopropane-carboxamide derivatives in diverse heterocyclic systems .
Data Table: Key Comparative Properties
Research Implications
- Cyclopropane vs. Sulfonyl Groups : The cyclopropane-carboxamide in the target compound may favor interactions with hydrophobic binding pockets, while sulfonyl-containing analogs (e.g., CAS 2034416-21-0) could target polar active sites.
- Linker Flexibility : The hydroxyethyl linker in the target compound balances flexibility and hydrogen-bonding capacity, whereas rigid linkers (e.g., in thiazole derivatives) might restrict conformational mobility .
Biological Activity
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]cyclopropanecarboxamide is a synthetic compound notable for its structural complexity and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C20H20FNO3
- Molecular Weight : 341.382 g/mol
- IUPAC Name : N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
The structure includes:
- A cyclopropane ring , contributing to its rigidity.
- A carboxamide group , which may enhance solubility and facilitate hydrogen bonding.
- A fluorophenyl group , potentially affecting electronic properties and lipophilicity.
- A hydroxyl group , capable of participating in hydrogen bonding.
Anti-inflammatory Activity
Research indicates that compounds similar to those containing the benzofuran moiety demonstrate significant anti-inflammatory effects. For example:
- L-651896 , a related compound, inhibited cyclooxygenase and lipoxygenase activities, crucial enzymes in inflammatory pathways. It showed IC50 values of 0.1 µM for leukotriene synthesis inhibition in human polymorphonuclear leukocytes (PMN) and mouse macrophages .
Anticancer Potential
Studies on benzofuran derivatives suggest potential anticancer properties:
- Compounds derived from benzofuran structures have been shown to induce apoptosis in various cancer cell lines. For instance, a derivative was effective in promoting apoptosis in human umbilical vein endothelial cells (HUVEC) and inhibiting proliferation in lung cancer cells (A549) .
The biological mechanisms through which this compound may exert its effects include:
- Inhibition of Enzymatic Activity : Similar compounds inhibit key enzymes involved in inflammatory processes.
- Induction of Apoptosis : The structural features allow for interactions that may lead to programmed cell death in cancer cells.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
